

Synthesis of indapamide using 4-Chloro-3-sulfamoylbenzoyl chloride

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Compound of Interest

Compound Name: 4-Chloro-3-sulfamoylbenzoyl chloride

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Application Notes and Protocols for the Synthesis of Indapamide

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent used in the treatment of hypertension and edema.[1][2][3] Its chemical structure, 4-chloro-N-(2-methyl-1-indoliny)-3-sulfamoylbenzamide, features a unique indolyl moiety which contributes to its high lipid solubility and a pharmacological profile that includes both diuretic and direct vascular effects.[1] A robust and widely utilized method for its synthesis involves the acylation of 1-amino-2-methylindoline with **4-chloro-3-sulfamoylbenzoyl chloride**. [1] This document provides detailed protocols for this synthetic route, including the preparation of a key intermediate and the purification of the final product, tailored for researchers and professionals in drug development.

Overall Synthesis Scheme

The fundamental strategy for synthesizing Indapamide is the formation of an amide bond between **4-chloro-3-sulfamoylbenzoyl chloride** and 1-amino-2-methylindoline.[1] The acyl chloride serves as an activated form of 4-chloro-3-sulfamoylbenzoic acid, facilitating an efficient reaction.

Experimental Protocols

Protocol 1: Preparation of 1-Amino-2-methylindoline Hydrochloride

This protocol outlines the synthesis of the key amine intermediate starting from 2-methylindoline.

Materials:

- 2-methylindoline
- Triethylamine
- Methylene chloride
- Hydroxylamine-O-sulfonic acid
- Concentrated ammonia
- Water
- Toluene
- Concentrated hydrochloric acid

Procedure:

- Dissolve 2-methylindoline and triethylamine in methylene chloride in a suitable reaction vessel.[\[1\]](#)
- Prepare a suspension of hydroxylamine-O-sulfonic acid in methylene chloride.[\[1\]](#)
- Slowly add the hydroxylamine-O-sulfonic acid suspension to the 2-methylindoline solution over approximately one hour at 24°C.[\[1\]](#)
- Allow the reaction to proceed for 24 hours with stirring.[\[1\]](#)
- Quench the reaction by adding a mixture of water and concentrated ammonia.[\[1\]](#)

- Separate the organic phase. Extract the aqueous phase with methylene chloride.[1]
- Combine the organic phases, wash with water, and concentrate in vacuo to obtain 1-amino-2,3-dihydro-2-methyl-1H-indole as a free base.[1]
- Dissolve the free base in toluene. Add concentrated hydrochloric acid dropwise with cooling to precipitate the hydrochloride salt.[1]
- Filter the precipitate, wash with toluene, and dry to yield 1-amino-2-methylindoline hydrochloride.[1]

Protocol 2: Synthesis of Indapamide

This protocol describes the final amide bond formation to produce Indapamide.

Materials:

- 1-Amino-2-methylindoline hydrochloride
- **4-Chloro-3-sulfamoylbenzoyl chloride**[4]
- Triethylamine
- Tetrahydrofuran (THF) or Methylene Dichloride[5][6]
- Activated Carbon (e.g., black CN1®)[5]

Procedure:

- Purge a reactor with nitrogen and add 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride and tetrahydrofuran.[5]
- Add an excess of triethylamine (approximately 2 molar equivalents relative to the hydrochloride salt) over 10 minutes and stir the resulting solution at 18-20°C for 30 minutes.
[5]
- In a separate vessel, dissolve **4-chloro-3-sulfamoylbenzoyl chloride** in tetrahydrofuran.[5]

- Add the **4-chloro-3-sulfamoylbenzoyl chloride** solution dropwise to the reaction mixture over a period of approximately 1 hour and 45 minutes.[\[1\]](#)[\[5\]](#)
- Stir the reaction medium for an additional 3 hours, maintaining the temperature between 24°C and 30°C.[\[1\]](#)[\[5\]](#)
- Add a small amount of activated carbon and filter the mixture.[\[5\]](#)
- Concentrate the filtrate to obtain the crude Indapamide product.[\[5\]](#)

Protocol 3: Purification of Indapamide

This protocol details the purification of crude Indapamide by recrystallization.

Materials:

- Crude Indapamide
- Isopropanol or Ethanol/Water mixture[\[1\]](#)[\[7\]](#)[\[8\]](#)

Procedure:

- Dissolve the crude Indapamide product in a minimal amount of a suitable hot solvent, such as isopropanol, an ethanol/water mixture, or acetone.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- For enhanced purification, an adsorbent like diatomaceous earth can be added to the hot solution, held at 50-70°C for 20-40 minutes, and then hot-filtered.[\[7\]](#)
- Allow the filtrate to cool slowly to room temperature, and then further cool to -1°C to 2°C to induce crystallization.[\[7\]](#)
- Allow crystallization to proceed for 1 to 6 hours.[\[7\]](#)
- Collect the white crystalline product by filtration.
- Wash the crystals with a small amount of cold solvent and dry under vacuum.

Data Presentation

The following tables summarize quantitative data reported in various studies for the synthesis of Indapamide.

Table 1: Reported Yields for Indapamide Synthesis

Starting Materials	Method/Solvent	Yield (%)	Reference
4-chloro-3-sulfamoylbenzoyl chloride & 1-amino-2,3-dihydro-2-methyl-1H-indole HCl	Acylation / THF	77.4	[9][10]
4-chloro-3-sulfamoylbenzoic acid & N-amino-2-methylindoline mesylate	Condensation / 1,2-dichloroethane	88.5	[11]
4-chloro-3-sulfamoylbenzoic acid & N-amino-2-methylindoline	Condensation / Ethyl Acetate	89.4	[8]
4-chloro-3-sulfamoylbenzoyl chloride & 1-amino-2-methylindoline HCl	Acylation / Methylene dichloride	92.5	[6]
4-chloro-3-sulfamoylbenzoic acid & N-amino-2-methylindoline HCl	Condensation / DMI	95.5	[12]

Table 2: Purity and Melting Point of Synthesized Indapamide

Purity (HPLC)	Melting Point (°C)	Reference
99.69%	165-167	[11]
99.67%	165-167	[8]
99.72%	165-167	[8]
99.98%	Not specified	[6]
99.92%	Not specified	[7]

Visualizations

```
// Node styles start_material [fillcolor="#F1F3F4", fontcolor="#202124", label="Starting Materials\n(2-Methylindoline,\n4-Chloro-3-sulfamoylbenzoic acid)"]; intermediate_prep [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Intermediate Preparation"]; intermediate_1 [fillcolor="#FBBC05", fontcolor="#202124", label="1-Amino-2-methylindoline\nHydrochloride"]; intermediate_2 [fillcolor="#FBBC05", fontcolor="#202124", label="4-Chloro-3-sulfamoylbenzoyl\nchloride"]; main_reaction [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Acylation Reaction"]; crude_product [fillcolor="#F1F3F4", fontcolor="#202124", label="Crude Indapamide"]; purification [fillcolor="#34A853", fontcolor="#FFFFFF", label="Purification\n(Recrystallization)"]; final_product [fillcolor="#F1F3F4", fontcolor="#202124", label="Pure Indapamide"];
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// Edges start_material -> intermediate_prep [label="Protocol 1"]; intermediate_prep -> intermediate_1; start_material -> intermediate_2 [label="Thionyl Chloride"]; intermediate_1 -> main_reaction [label="Reactant 1"]; intermediate_2 -> main_reaction [label="Reactant 2"]; main_reaction -> crude_product [label="Protocol 2"]; crude_product -> purification [label="Protocol 3"]; purification -> final_product; } dot Caption: Overall workflow for the synthesis of Indapamide.
```

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// Relationships acyl_chloride -> product [label="Acyl Source"]; amine -> product [label="Nucleophile"]; base -> amine [label="Deprotonates"]; solvent -> product [label="Reaction Medium"]; } dot Caption: Logical relationships of reagents in the acylation step.
```

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